N-(6-acetamidopyridin-2-yl)prop-2-enamide N-(6-acetamidopyridin-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 864916-61-0
VCID: VC4848174
InChI: InChI=1S/C10H11N3O2/c1-3-10(15)13-9-6-4-5-8(12-9)11-7(2)14/h3-6H,1H2,2H3,(H2,11,12,13,14,15)
SMILES: CC(=O)NC1=NC(=CC=C1)NC(=O)C=C
Molecular Formula: C10H11N3O2
Molecular Weight: 205.217

N-(6-acetamidopyridin-2-yl)prop-2-enamide

CAS No.: 864916-61-0

Cat. No.: VC4848174

Molecular Formula: C10H11N3O2

Molecular Weight: 205.217

* For research use only. Not for human or veterinary use.

N-(6-acetamidopyridin-2-yl)prop-2-enamide - 864916-61-0

Specification

CAS No. 864916-61-0
Molecular Formula C10H11N3O2
Molecular Weight 205.217
IUPAC Name N-(6-acetamidopyridin-2-yl)prop-2-enamide
Standard InChI InChI=1S/C10H11N3O2/c1-3-10(15)13-9-6-4-5-8(12-9)11-7(2)14/h3-6H,1H2,2H3,(H2,11,12,13,14,15)
Standard InChI Key QMSKVFNOISDAPE-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC(=CC=C1)NC(=O)C=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(6-Acetamidopyridin-2-yl)prop-2-enamide consists of a pyridine core modified with two functional groups:

  • Acetamido group (-NHCOCH₃) at the 6-position, enhancing hydrogen-bonding capabilities.

  • Propenamide chain (-CH₂CH₂CONH₂) at the 2-position, providing reactivity for polymerization or crosslinking .

The planar pyridine ring facilitates π-π stacking interactions, while the propenamide group introduces conformational flexibility. This balance of rigidity and mobility is critical for its role in self-assembling systems .

Physicochemical Properties

Experimental data from thermal and spectroscopic analyses reveal key characteristics:

PropertyValue/RangeMethod/Source
AppearanceWhite to light-yellow solidSynthesis reports
Melting PointNot reportedPending experimental
SolubilityModerate in polar solvents (e.g., DMF, THF)NMR studies
Thermal StabilityStable up to 150°CTGA
Fluorescence Quantum Yield0.68–0.97 (in composites)Photoluminescence

The compound’s stability under thermal stress (up to 150°C) makes it suitable for high-temperature processing in material fabrication .

Synthesis and Functionalization

Synthetic Routes

The synthesis of N-(6-acetamidopyridin-2-yl)prop-2-enamide typically involves multi-step organic reactions:

  • Amination of 6-Chloropyridine: 6-Chloropyridine reacts with ammonium acetate to introduce the acetamido group.

  • Alkene Functionalization: The propenamide side chain is appended via a nucleophilic acyl substitution reaction using acryloyl chloride .

A representative protocol from the literature involves hydrosilation reactions between siloxane precursors and alkene-modified intermediates, yielding star-like supramolecular architectures . For example, octakis[dimethyl(N-(6-acetamidopyridin-2-yl))siloxy]silsesquioxane (ODAP-POSS) is synthesized by reacting octakis(dimethylsiloxy)silsesquioxane with N-(6-acetamidopyridin-2-yl)prop-2-enamide derivatives under catalytic conditions .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane). Structural validation uses:

  • ¹H NMR: Peaks at δ 2.1 ppm (acetamido methyl) and δ 6.5–8.2 ppm (pyridine and acrylamide protons) .

  • FTIR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (pyridine ring) .

Functional Properties and Applications

Supramolecular Assembly

The compound’s hydrogen-bonding motifs (amide and pyridine groups) drive its self-assembly into ordered structures. In blends with 4-uracilbutyl-1-methylpyrene ether (U-PY), it forms U-DAP (uracil-diamidopyridine) pairs, creating star-like complexes with a polyhedral oligomeric silsesquioxane (POSS) core . These assemblies exhibit:

  • Enhanced photoluminescence quantum efficiency (PLQE): Up to 0.97 in solid-state composites .

  • Thermal robustness: No degradation below 150°C, critical for device longevity .

Optoelectronic Performance

Incorporating N-(6-acetamidopyridin-2-yl)prop-2-enamide into electroluminescent materials improves blue-light emission properties. Key findings include:

  • Blue-shifted emission: From 477 nm (pure U-PY) to 472 nm (U-PY/ODAP-POSS composites) .

  • Aggregation control: The POSS core mitigates pyrene excimer formation, reducing self-quenching .

Comparative Analysis with Analogues

Structural Analogues

Similar compounds, such as N-(6-aminopyridin-2-yl)hex-5-enamide, lack the acetamido group, resulting in weaker hydrogen-bonding networks and lower thermal stability . The acetamido moiety in N-(6-acetamidopyridin-2-yl)prop-2-enamide enhances intermolecular interactions, enabling tighter molecular packing (d-spacing = 0.33 nm) .

Performance Metrics

ParameterN-(6-Acetamidopyridin-2-yl)prop-2-enamideN-(6-Aminopyridin-2-yl)prop-2-enamide
PLQE (Solid State)0.970.44
Thermal Decomposition (°C)150120
Solubility in THFHighModerate

Industrial and Research Implications

Challenges and Future Directions

  • Scalability: Current synthetic routes require optimization for industrial-scale production.

  • Toxicity Profiling: Limited data on ecological or health impacts necessitate further study.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator